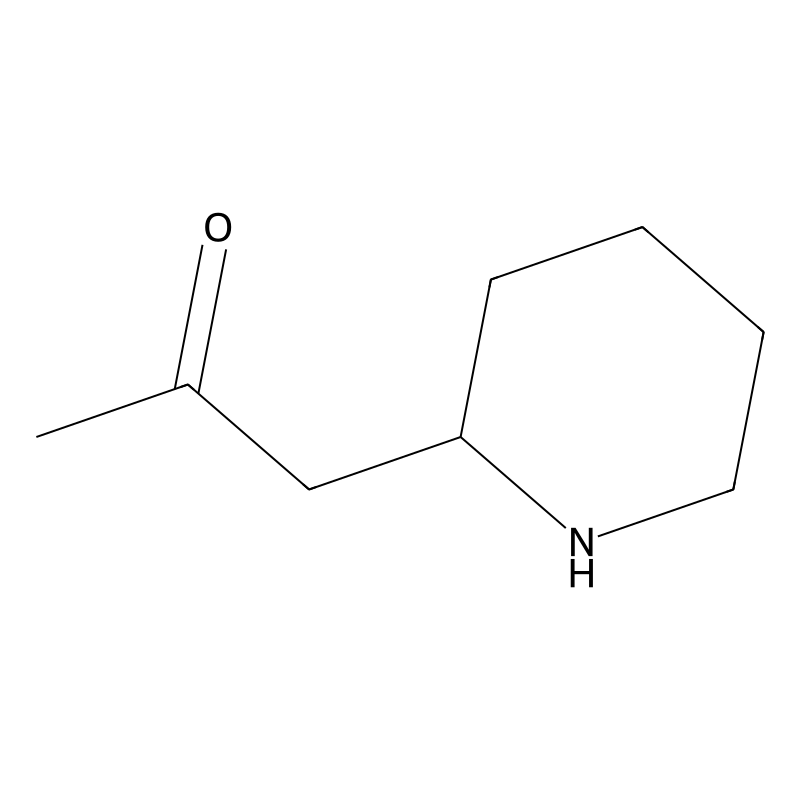Pelletierine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Pelletierine is a natural product found in Punica granatum, Lycopodiastrum casuarinoides, and other organisms with data available.
Pelletierine is a piperidine alkaloid with the molecular formula and a molecular weight of 141.21 g/mol. It is recognized as a significant building block in the biosynthesis of various Lycopodium alkaloids, which are known for their neuroprotective and pharmacological properties. The compound has garnered attention due to its structural features and potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.
- Mannich-like Condensation: Pelletierine can be synthesized via a non-enzymatic Mannich-like condensation involving Δ1-piperideine and 3-oxoglutaric acid, as demonstrated in recent studies .
- Hydrolysis: This reaction can occur when pelletierine is subjected to aqueous conditions, leading to the formation of various derivatives .
- Oxidative Deamination: This reaction transforms pelletierine into other nitrogen-containing compounds, expanding its utility in synthetic organic chemistry .
Pelletierine exhibits notable biological activities, particularly in the realm of neuropharmacology. Research indicates that it may possess:
- Neuroprotective Properties: As a precursor to Lycopodium alkaloids, pelletierine has been linked to neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases like Alzheimer's disease .
- Anticholinesterase Activity: Some studies suggest that pelletierine and its derivatives may inhibit acetylcholinesterase, an enzyme associated with cognitive decline .
Various synthesis methods have been developed for pelletierine, including:
- Catalytic Hydrogenation: This method involves hydrogenating precursors under specific conditions to yield pelletierine with varying yields depending on the substrate used .
- Chiral Resolution: Techniques such as Baeyer-Villiger oxidation have been employed to synthesize optically active forms of pelletierine, enhancing its applicability in drug development .
- Total Synthesis Approaches: Researchers have explored total synthesis routes that utilize different starting materials and reaction conditions to produce both enantiomers of pelletierine .
Pelletierine's applications are primarily rooted in medicinal chemistry:
- Drug Development: Its role as a precursor in synthesizing bioactive Lycopodium alkaloids positions it as a valuable compound for developing new therapeutic agents .
- Research Tool: As a building block, pelletierine is utilized to create various analogs for studying structure-activity relationships in drug discovery .
Interaction studies involving pelletierine have focused on its potential synergistic effects with other compounds:
- Combination with Other Alkaloids: Research has indicated that pelletierine may enhance the activity of other neuroprotective alkaloids when used in combination, suggesting a collaborative mechanism of action .
- Receptor Binding Studies: Investigations into how pelletierine interacts with neurotransmitter receptors could provide insights into its pharmacological profile and therapeutic potential .
Pelletierine shares structural similarities with several other piperidine alkaloids. Here are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Huperzine A | Potent acetylcholinesterase inhibitor; used for Alzheimer's treatment. | |
| Lycopodine | Exhibits neuroprotective properties; derived from Lycopodium species. | |
| Complanadine A | Dimeric alkaloid with various biological activities; potential anticancer properties. | |
| N-methyl-pelletierine | Methylated derivative of pelletierine; studied for enhanced biological activity. |
Pelletierine's uniqueness lies in its specific biosynthetic pathway and its role as a precursor for more complex alkaloids, which may not be replicated by these similar compounds.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
539-00-4
Wikipedia
Pelletierine








